8-Oxa-3-azabicyclo[3.2.1]octane-4-thione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-oxa-3-azabicyclo[3.2.1]octane-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c9-6-5-2-1-4(8-5)3-7-6/h4-5H,1-3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAWCPGCWNVSHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=S)NCC1O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735104 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1291487-34-7 | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1291487-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Oxa-3-azabicyclo[3.2.1]octane-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60735104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Studies of 8 Oxa 3 Azabicyclo 3.2.1 Octane 4 Thione
Reactions at the Thiocarbonyl Moiety
The thiocarbonyl group (C=S) is the most reactive site in the molecule, susceptible to a range of transformations including nucleophilic additions, electrophilic reactions, reductions, and oxidations.
The carbon atom of the thiocarbonyl group is electrophilic due to the polarization of the C=S bond, making it a prime target for nucleophiles. wikipedia.org This reaction, often termed 1,2-nucleophilic addition, results in the formation of a tetrahedral intermediate. masterorganicchemistry.com The reactivity of the thiocarbonyl group in this bicyclic system is influenced by steric hindrance and the electronic effects of the neighboring nitrogen and oxygen atoms.
The general mechanism for nucleophilic addition to a thiocarbonyl group is as follows:
General Nucleophilic Addition to a Thiocarbonyl
| Step | Description |
|---|---|
| 1 | A nucleophile (Nu⁻) attacks the electrophilic carbon of the thiocarbonyl group. |
| 2 | The π-bond of the C=S group breaks, and the electrons move to the sulfur atom, forming a thiolate intermediate. |
| 3 | Protonation of the thiolate intermediate yields the final thiol product. |
This table illustrates the general mechanism of nucleophilic addition to a thiocarbonyl group.
While specific studies on 8-oxa-3-azabicyclo[3.2.1]octane-4-thione are limited, research on related bicyclic lactams and thiolactams suggests that reactions with strong, irreversible nucleophiles like organolithium or Grignard reagents would lead to the formation of a stable tertiary thiol. nih.govnih.gov The use of softer nucleophiles, such as thiols or amines, could also result in addition products, potentially in equilibrium with the starting material. nih.gov
The sulfur atom of the thiocarbonyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to attack by electrophiles. Alkylation, for instance, is a common reaction for thiocarbonyl compounds. Treatment with an alkyl halide (e.g., methyl iodide) would be expected to yield a thioiminium salt. This intermediate can then be susceptible to further nucleophilic attack or elimination reactions.
The thiocarbonyl group can undergo both reduction and oxidation reactions.
Reduction: Reduction of the thiocarbonyl group can lead to the corresponding methylene (B1212753) compound, effectively removing the sulfur atom. Reagents like Raney nickel are commonly employed for such desulfurization reactions. Alternatively, reduction with agents like sodium borohydride (B1222165) might lead to the formation of the corresponding thiol, although this is less common than with carbonyls. The Birch reduction, which utilizes a metal-ammonia solution, is known to reduce conjugated systems and could potentially affect the thiocarbonyl group, although its primary application is with aromatic and conjugated alkene systems. youtube.com
Oxidation: Oxidation of the thiocarbonyl group can lead to the corresponding carbonyl (oxo) compound (8-oxa-3-azabicyclo[3.2.1]octan-4-one). Oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or Caro's acid are known to effect Baeyer-Villiger type oxidations in related bicyclic ketones, which could lead to lactone formation. researchgate.net In the case of the thione, oxidation could initially form a sulfine, which may then be further oxidized or rearranged.
Transformations Involving the Bridgehead Nitrogen and Oxygen
The bridgehead nitrogen and oxygen atoms, while generally less reactive than the thiocarbonyl group, can participate in various transformations. The reactivity of the nitrogen atom is particularly notable, as it is a common site for functionalization in the broader class of 8-azabicyclo[3.2.1]octane alkaloids. uni-regensburg.deresearchgate.netua.esrsc.org
The nitrogen atom, being a secondary amine, is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. For instance, reaction with alkyl halides or acyl chlorides would yield the corresponding N-substituted derivatives. Such modifications are crucial in the synthesis of various tropane (B1204802) alkaloid analogs. uni-regensburg.deua.es
The bridgehead oxygen atom imparts conformational rigidity to the bicyclic system. While generally unreactive, under harsh acidic conditions, protonation of the ether oxygen could initiate ring-opening reactions, although this would require significant energy input due to the stability of the bicyclic frame. lookchem.com
Ring-Opening and Rearrangement Pathways
The strained bicyclic structure of 8-oxa-3-azabicyclo[3.2.1]octane derivatives can be susceptible to ring-opening and rearrangement reactions under specific conditions. uni-regensburg.dersc.org
One potential pathway involves the cleavage of the C-O bond. For instance, treatment with strong acids could lead to the formation of a carbocation intermediate, which could then undergo rearrangement or be trapped by a nucleophile. lookchem.com
Rearrangements involving the nitrogen atom are also plausible. For example, aza-Cope rearrangements have been observed in related 2-azabicyclo[3.2.1]octane systems, leading to the formation of different bicyclic or tricyclic structures. rsc.org Such rearrangements are often key steps in the total synthesis of complex alkaloids. rsc.org Additionally, radical-induced rearrangements, such as the homoallylic radical rearrangement reported for 8-azabicyclo[3.2.1]octane derivatives, could lead to the formation of the isoquinuclidine scaffold. uni-regensburg.de
Studies on Homoenolization in Bicyclic Thiones
Homoenolization is a process where a proton is abstracted from a carbon atom β to a carbonyl or thiocarbonyl group, leading to the formation of a homoenolate intermediate. This phenomenon has been studied in various bicyclic ketones. mcmaster.cacore.ac.uk
In the context of this compound, homoenolization could occur via the abstraction of a proton from the C6 or C2 position. The resulting homoenolate could then undergo rearrangement. For example, studies on 3,3,6,6-tetramethylbicyclo[2.2.1]heptane-2,5-dione have shown that homoenolization can lead to a novel β-homoenolate switch and subsequent rearrangement to a bicyclo[2.2.2]octane system. mcmaster.ca A similar rearrangement pathway could be envisioned for the title compound, potentially leading to a new bicyclic framework. The presence of the bridgehead nitrogen and oxygen would undoubtedly influence the stability and subsequent reactivity of any homoenolate intermediate.
Exploration of Cycloaddition Reactions
Cycloaddition reactions represent a powerful and elegant strategy for the stereocontrolled synthesis of complex cyclic and bicyclic systems. In the context of the 8-oxa-3-azabicyclo[3.2.1]octane framework, these reactions, particularly [3+2] and [5+2] cycloadditions, have been pivotal in constructing the core bicyclic structure. While direct studies on the cycloaddition reactivity of this compound as a reactant are not extensively documented in scientific literature, the synthesis of the closely related 8-oxabicyclo[3.2.1]octane and 8-azabicyclo[3.2.1]octane skeletons through these methods offers significant insight into the potential synthetic pathways.
Research has demonstrated that 1,3-dipolar cycloadditions are a highly effective method for creating a variety of heterocyclic compounds. semanticscholar.org This approach often involves the reaction of a dipole with a dipolarophile to form a five-membered ring. semanticscholar.org Specifically, the synthesis of the 8-oxa-2-azabicyclo[3.2.1]octane skeleton, an isomer of the title compound, has been successfully achieved using a 1,3-dipolar cycloaddition. semanticscholar.org In this process, a carbonyl ylide, generated in situ from an α-diazocarbonyl compound in the presence of a rhodium(II) catalyst, reacts with a vinyl ether as the dipolarophile. semanticscholar.org The efficiency and outcome of this reaction can be influenced by various additives.
Another significant advancement in the synthesis of the 8-oxabicyclo[3.2.1]octane core involves a microwave-assisted, stereoselective 6π-electrocyclic ring-opening followed by a Huisgen [3+2]-cycloaddition cascade of cyclopropanated furan (B31954) derivatives with electron-deficient dipolarophiles. d-nb.info This method provides access to 8-oxabicyclo[3.2.1]octanes in just two steps from furan precursors, yielding diastereomerically and enantiomerically pure products that are valuable for further synthetic modifications. d-nb.info
Furthermore, catalytic asymmetric [3+2]-cycloadditions have been developed for the enantioselective preparation of 8-oxabicyclo[3.2.1]octane derivatives. One such method employs platinum-containing carbonyl ylides, generated from acyclic γ,δ-ynones, which react with vinyl ethers to give the desired bicyclic products in good yields and high enantiomeric excess. researchgate.net Dual catalytic systems, combining a rhodium(II) complex with a chiral Lewis acid, have also been effectively used in the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides to produce optically active 8-oxabicyclo[3.2.1]octanes. rsc.org
The intramolecular [5+2] cycloaddition of oxidopyrylium-alkene systems has also been explored, providing a reliable route to highly functionalized 8-oxabicyclo[3.2.1]octane heterocycles. nih.gov The presence of a chiral center on the alkene tether can direct the stereochemical outcome of the cycloaddition, leading to the formation of multiple new stereogenic centers with high diastereoselectivity. nih.gov
The following table summarizes the findings from a study on the 1,3-dipolar cycloaddition reaction to form an 8-oxa-2-azabicyclo[3.2.1]octane system, highlighting the scope of the dipolarophile and the effect of additives on the reaction yield.
| Entry | Dipolarophile | Additive | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Ethyl vinyl ether | - | rt | 41 | semanticscholar.org |
| 2 | Ethyl vinyl ether | Sc(OTf)₃ | rt | 50 | semanticscholar.org |
| 3 | Ethyl vinyl ether | Yb(OTf)₃ | rt | 53 | semanticscholar.org |
| 4 | Ethyl vinyl ether | In(OTf)₃ | 0 | 62 | semanticscholar.org |
| 5 | Cyclohexyl vinyl ether | In(OTf)₃ | 0 | 19 | semanticscholar.org |
| 6 | Trimethylsilyl vinyl ether | In(OTf)₃ | 0 | trace | semanticscholar.org |
| 7 | 2,3-Dihydrofuran | In(OTf)₃ | 0 | 12 | semanticscholar.org |
An article on the advanced structural and spectroscopic characterization of the specific chemical compound This compound cannot be generated at this time.
A thorough search of publicly available scientific literature and chemical databases did not yield specific experimental data for this particular molecule. While information is available for the parent scaffold, 8-Oxa-3-azabicyclo[3.2.1]octane, and its other isomers, such as 8-Oxa-3-azabicyclo[3.2.1]octan-2-thione, detailed research findings and data tables concerning the structural and spectroscopic characterization of the 4-thione derivative are not present in the accessed resources.
Therefore, it is not possible to provide scientifically accurate content for the requested sections:
Advanced Structural and Spectroscopic Characterization Techniques
X-ray Crystallography for Solid-State Structure Determination
To generate the requested article with the required level of detail and accuracy, specific studies detailing these analytical techniques applied to 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione would be necessary.
Computational and Theoretical Investigations of 8 Oxa 3 Azabicyclo 3.2.1 Octane 4 Thione
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic properties and reactivity of molecules. tandfonline.comrsc.orgacs.orgresearchgate.netchemrxiv.org For a molecule like 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). acs.orgnih.gov
The electronic landscape of the molecule is expected to be heavily influenced by the thione group (C=S) and the heteroatoms within the bicyclic framework (oxygen and nitrogen). The thione group is a known strong hydrogen bond donor but a weaker acceptor compared to its amide counterpart. nih.gov The C=S bond is also longer and weaker than a C=O bond, which has implications for its reactivity. nih.govnih.gov
DFT calculations would allow for the generation of a Molecular Electrostatic Potential (MEP) map, which would visually represent the electron-rich and electron-poor regions of the molecule. It is anticipated that the sulfur atom would be a region of high electron density, making it a potential site for electrophilic attack, while the nitrogen and oxygen atoms would also exhibit localized negative charges.
The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally indicates higher reactivity. Based on studies of similar heterocyclic thiones, the HOMO-LUMO gap for this compound would likely fall in a range that suggests a moderately reactive species.
Table 1: Predicted DFT Parameters for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for the title compound is not publicly available.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Indicates the energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | A measure of the molecule's excitability and chemical reactivity. |
| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |
Conformational Analysis and Energy Landscapes
The bicyclic [3.2.1] octane (B31449) scaffold imposes significant conformational constraints. academie-sciences.fr The 8-oxa-3-azabicyclo[3.2.1]octane framework is expected to adopt a conformation that minimizes steric strain and torsional interactions. The most stable conformation would likely feature the six-membered ring in a chair-like arrangement and the five-membered ring in an envelope or twist conformation.
Computational methods, such as potential energy surface (PES) scans, would be employed to explore the conformational space of the molecule. These calculations would identify the global minimum energy conformation as well as other local minima and the transition states that connect them. The relative energies of these conformers would determine their population distribution at a given temperature. The presence of the thione group at the 4-position could introduce additional steric interactions that influence the preferred conformation.
Quantum Chemical Studies of Reaction Pathways and Transition States
Quantum chemical methods are invaluable for elucidating the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. rsc.org For this compound, several types of reactions could be investigated:
N-alkylation: The nitrogen atom at the 3-position is a potential nucleophile. Quantum chemical calculations could model the reaction pathway for its alkylation, determining the transition state structure and the activation barrier.
Reactions at the Thione Group: The thione group can undergo various reactions, such as S-alkylation or conversion to the corresponding oxo-derivative. DFT calculations could be used to compare the energetics of these different reaction pathways.
Ring-Opening Reactions: The strained bicyclic system could be susceptible to ring-opening reactions under certain conditions. Theoretical studies could predict the most likely bond cleavages and the stability of the resulting intermediates.
By mapping the potential energy surface for these reactions, researchers can gain a detailed understanding of the factors that control the reactivity and selectivity of the molecule.
Molecular Dynamics Simulations for Conformational Sampling
While static quantum chemical calculations provide information about specific conformations, molecular dynamics (MD) simulations offer a way to explore the dynamic behavior of the molecule over time. rsc.org An MD simulation of this compound in a solvent, such as water or an organic solvent, would provide insights into its conformational flexibility and its interactions with the surrounding environment.
MD simulations can reveal how the molecule samples different conformations and the timescales of these conformational changes. This is particularly important for understanding how the molecule might interact with a biological target, as the binding process can involve conformational changes in both the ligand and the receptor. The simulations could also be used to calculate properties such as the radial distribution functions of solvent molecules around the solute, providing a detailed picture of the solvation shell.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Related Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov While no specific QSAR studies on this compound have been reported, QSAR models have been developed for other bicyclic systems and sulfur-containing heterocycles. nih.govnih.gov
A hypothetical QSAR study on a series of derivatives of this compound would involve synthesizing a library of related compounds and testing their biological activity. A variety of molecular descriptors, such as electronic, steric, and hydrophobic parameters, would then be calculated for each compound. Statistical methods, such as multiple linear regression or partial least squares, would be used to build a mathematical model that relates these descriptors to the observed activity.
Table 2: Common Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, dipole moment, partial charges | Describes the electronic properties of the molecule and its ability to participate in electrostatic interactions. |
| Steric | Molecular weight, molar volume, surface area | Relates to the size and shape of the molecule and how it fits into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Measures the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |
| Topological | Connectivity indices, shape indices | Encodes information about the branching and overall topology of the molecule. |
Such a QSAR model could then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. The insights gained from such studies on related scaffolds underscore the potential of this approach for the future development of bioactive compounds based on the this compound framework.
Role As a Synthon in Advanced Organic Synthesis
Utilization in the Construction of Fused Heterocyclic Systems
The thione functionality within the 8-oxa-3-azabicyclo[3.2.1]octane framework is a key reactive handle for the construction of fused heterocyclic systems. Research has demonstrated the utility of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione as a precursor for creating novel heteroaryl-annulated bicyclic morpholines. researchgate.net The synthesis of this thione is achieved in five steps, starting from the hydrogenation of corresponding disubstituted furan (B31954) derivatives to form a key cis-disubstituted tetrahydrofuran (B95107) intermediate. researchgate.net
The strategic placement of the thioamide within the bicyclic structure allows for annulation reactions, where an additional ring is fused onto the core scaffold. This approach provides access to complex, three-dimensional molecules that are of interest in medicinal chemistry and materials science. The reactivity of the thioamide group can be exploited in various cyclization strategies to build upon the rigid bicyclic core.
Precursor for Complex Molecular Architectures
The 8-oxa-3-azabicyclo[3.2.1]octane skeleton is a valuable precursor for a variety of complex molecular architectures due to its defined stereochemistry and the presence of modifiable functional groups. The parent compound, 8-oxa-3-azabicyclo[3.2.1]octane, is considered a valuable building block for the synthesis of bioactive molecules. researchgate.netcardiff.ac.uk Its synthesis can be achieved through a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol. researchgate.netcardiff.ac.uk
The lactam analog, (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, has been synthesized from furfurylamine, a biomass-derived chemical, highlighting a sustainable route to this complex scaffold. nih.govresearchgate.netrsc.org This bicyclic lactam serves as a key intermediate that can be further functionalized. The ability to generate this structure from renewable resources enhances its appeal as a precursor for more elaborate molecules in various fields of chemical research. The inherent strain and defined spatial arrangement of substituents in this bicyclic system can influence the stereochemical outcome of subsequent reactions, making it a powerful tool for asymmetric synthesis.
Application in Polymeric Material Science (e.g., Polyamide Monomers)
A significant application of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold is in the field of polymeric material science. Specifically, the lactam derivative, (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-one, has been identified as a promising monomer for the preparation of (tetrahydro)furan-based polyamides. nih.govrsc.org These polyamides are of interest because they introduce a rigid, bicyclic, and heteroatom-rich unit into the polymer backbone, which can impart unique thermal and mechanical properties to the resulting material.
The synthesis of this bicyclic lactam monomer has been streamlined through a carbonate-promoted C–H carboxylation of furfurylamine, which is derived from inedible lignocellulosic biomass. nih.govresearchgate.netrsc.org This approach avoids the use of protecting groups and multiple stoichiometric reagents, making the production of the monomer more efficient and sustainable. nih.govrsc.org The subsequent ring-opening polymerization of the bicyclic lactam can lead to novel polyamides that are not accessible from traditional petrochemical feedstocks.
Table 1: Synthesis of (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-one
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
| 1 | Furfurylamine | 1. Cs₂CO₃, CO₂ (60 bar), 170 °C, 12 h | Cesium 5-((carboxylatoamino)methyl)furan-2-carboxylate | - | nih.govrsc.org |
| 2 | Cesium 5-((carboxylatoamino)methyl)furan-2-carboxylate | Ion exchange, HCl | 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride | 62% | nih.govrsc.org |
| 3 | 5-(Aminomethyl)furan-2-carboxylic acid hydrochloride | 5 wt% Rh/C, H₂ (10 bar), H₂O, 25 °C, 2 h | (±)-cis-5-(Aminomethyl)tetrahydrofuroic acid hydrochloride | - | nih.govrsc.org |
| 4 | (±)-cis-5-(Aminomethyl)tetrahydrofuroic acid hydrochloride | Acetic acid, reflux, 16 h | (±)-8-oxa-3-azabicyclo[3.2.1]octan-2-one | - | nih.govrsc.org |
Strategy for Generating Novel Heteroaryl-Annulated Bicyclic Morpholines
A key strategic application of the 8-oxa-3-azabicyclo[3.2.1]octane-thione synthon is the generation of novel heteroaryl-annulated bicyclic morpholines. researchgate.net These complex heterocyclic structures are of significant interest in medicinal chemistry due to their potential to interact with biological targets in a highly specific manner. The constrained conformation of the bicyclic morpholine (B109124) core can present appended heteroaryl groups in well-defined orientations.
The synthesis of (±)-8-Oxa-3-azabicyclo[3.2.1]octan-2-thione provides a direct precursor to these complex structures. researchgate.net The thioamide functionality of the synthon can readily participate in cyclocondensation reactions with appropriately substituted electrophiles to form a variety of fused heteroaromatic rings, such as thiazoles, imidazoles, or pyrimidines. This modular approach allows for the systematic variation of the fused heteroaryl ring, enabling the exploration of structure-activity relationships in drug discovery programs. The rigidity of the bicyclic scaffold is expected to reduce the entropic penalty upon binding to a receptor, potentially leading to higher binding affinities.
Exploration in Chemical Biology and Ligand Design Non Clinical Focus
Scaffold for the Design of New Chemical Entities with Potential Biological Relevance
The 8-oxa-3-azabicyclo[3.2.1]octane core and its related aza-bicyclic analogues are recognized as key building blocks for novel bioactive molecules. researchgate.netuni-regensburg.de This scaffold's inherent structural rigidity is a desirable feature in drug design, as it can lead to improved binding affinity and selectivity for target proteins. uni-regensburg.de Researchers have utilized this framework to develop compounds targeting a diverse range of biological systems.
Derivatives of the closely related 8-azabicyclo[3.2.1]octane scaffold have been developed as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammatory processes. nih.govresearchgate.net The bicyclic core serves as a constrained replacement for more flexible piperidine (B6355638) rings, often resulting in a significant boost in potency. nih.gov Similarly, the 8-oxabicyclo[3.2.1]octane skeleton has been incorporated into molecules designed to interact with monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the dopamine (B1211576) transporter (DAT), which are relevant to neurological conditions. nih.gov
Further demonstrating its versatility, the scaffold is a key component in the design of inhibitors for various other targets, including:
ATR (Ataxia Telangiectasia and Rad3-related) kinase , a target in cancer therapy. google.com
CYP121A1 , an essential enzyme in Mycobacterium tuberculosis, highlighting its potential for developing new antibacterial agents. nih.gov
Mu opioid receptors , for which antagonists based on the 8-azabicyclo[3.2.1]octane structure have been designed. google.com
The synthesis of bicyclic morpholinethiones, such as (±)-8-oxa-3-azabicyclo[3.2.1]octane-2-thione, has been reported, establishing these compounds as potential synthons for creating more complex, heteroaryl-annulated bicyclic structures. researchgate.net This highlights the role of the thione derivative itself as a foundational element for library development and the exploration of new chemical space.
Structure-Activity Relationship (SAR) Studies on the 8-Oxa-3-azabicyclo[3.2.1]octane Scaffold
Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For derivatives of the 8-azabicyclo[3.2.1]octane scaffold, extensive SAR investigations have provided deep insights into the structural requirements for potent biological activity.
In the development of NAAA inhibitors, researchers systematically modified three key regions of a lead compound: a heteroaromatic moiety, the bicyclic core, and a heteroaryl group. nih.gov Constraining the piperidine ring of an initial hit compound into the more rigid 8-azabicyclo[3.2.1]octane scaffold led to a five-fold increase in potency against human NAAA. nih.gov Further optimization, including the introduction of an ethoxymethyl side chain on a pyrazine (B50134) ring, resulted in a compound with an IC₅₀ value in the low nanomolar range (42 nM). researchgate.netacs.org
The following table summarizes the SAR findings for a series of NAAA inhibitors based on the 8-azabicyclo[3.2.1]octane scaffold. nih.gov
| Compound | Core Structure | Key Substituent | h-NAAA IC₅₀ (µM) |
| Hit 1 | Piperidine | Pyrazole (B372694) sulfonamide | 1.09 |
| Analogue 20 | Azabicyclo[3.2.1]octane | Pyrazole sulfonamide | 0.23 |
| Lead 39 | endo-Tropyl | Pyrazole sulfonamide | ~0.04 (est.) |
| Optimized 50 | endo-Azabicyclo[3.2.1]octane | 5-ethoxymethyl-pyrazinyloxy | 0.042 |
SAR studies on 8-oxabicyclo[3.2.1]octane derivatives targeting monoamine transporters revealed that the nature and position of aryl substituents dramatically influence selectivity. nih.gov For instance, 3-biaryl systems showed a preference for SERT over DAT, whereas 3-monoaryl systems demonstrated DAT selectivity. nih.gov The stereochemistry of the substituents on the bicyclic frame is also critical for binding and activity. nih.gov These studies underscore how systematic structural modifications of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold can fine-tune the pharmacological profile of the resulting molecules.
Investigations into Binding to Biomolecular Targets (e.g., Receptors, Enzymes)
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold and its analogues have been successfully used to design ligands that bind to a variety of important biomolecular targets. The specific target engagement depends on the chemical functionalities appended to the core bicyclic structure.
Derivatives have been shown to inhibit several key enzymes. For example, pyrazole sulfonamide derivatives of the 8-azabicyclo[3.2.1]octane core are potent, non-covalent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net Other derivatives have been designed to inhibit CYP121A1, a P450 enzyme essential for the viability of M. tuberculosis, and Ataxia Telangiectasia and Rad3-related (ATR) kinase, a crucial component of the DNA damage response pathway. google.comnih.gov
In the realm of receptors and transporters, the scaffold has proven equally versatile. Compounds incorporating the 8-oxabicyclo[3.2.1]octane structure have been synthesized and evaluated for their binding affinity to the dopamine transporter (DAT) and the serotonin transporter (SERT). nih.gov The introduction of specific biaryl groups at the 3-position can confer high selectivity for one transporter over the other. nih.gov Additionally, the related 8-azabicyclo[3.2.1]octane core is found in antagonists of the mu opioid receptor. google.com
The table below lists examples of biomolecular targets for which ligands based on the azabicyclo[3.2.1]octane scaffold have been developed.
| Scaffold Derivative Class | Biomolecular Target | Target Class |
| Pyrazole sulfonamides | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Enzyme (Hydrolase) |
| 3-Biaryl esters | Serotonin Transporter (SERT), Dopamine Transporter (DAT) | Transporter |
| Pyrimidine derivatives | CYP121A1 | Enzyme (P450) |
| Pyrazine derivatives | ATR Kinase | Enzyme (Kinase) |
| Disubstituted alkyl derivatives | Mu Opioid Receptor | Receptor (GPCR) |
| Thio-benzoxazepinones (analogue) | Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) | Enzyme (Kinase) |
In a study of necroptosis inhibitors, a thio-benzoxazepinone, which is structurally analogous to a thiolactam-containing bicyclic system, was shown to bind to RIPK1 and block the formation of the necrosome complex. nih.gov This suggests that a thione-containing scaffold like 8-oxa-3-azabicyclo[3.2.1]octane-4-thione could be explored for binding to kinase targets.
Bioisosteric Replacement Strategies Involving the Thione Moiety
Bioisosterism is a fundamental strategy in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance potency, selectivity, or pharmacokinetic properties. ajptr.comnih.gov The replacement of a carbonyl oxygen with a sulfur atom to form a thiocarbonyl (a thione or thioamide) is a well-established bioisosteric substitution. nih.gov
The thione moiety is a nonclassical bioisostere of the ketone or lactam (cyclic amide) functionality. While the van der Waals radius of sulfur is larger than that of oxygen, the C=S bond is significantly less polarized than the C=O bond and is a weaker hydrogen bond acceptor. These differences can profoundly alter a molecule's interaction with a biological target and its metabolic stability. nih.govnih.gov
This strategy has been successfully applied in the design of novel necroptosis inhibitors. nih.gov Researchers replaced the amide (lactam) in the potent RIPK1 inhibitor GSK'772 with a thioamide (thiolactam) to create a series of thio-benzoxazepinones. nih.gov This bioisosteric replacement resulted in compounds with significantly higher anti-necroptosis activity in a cellular model. nih.gov The study highlighted that the thio-benzoxazepinones effectively inhibited the phosphorylation of RIPK1, the target enzyme, demonstrating the success of the bioisosteric switch. nih.gov
Applying this principle to the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, the "4-thione" derivative can be viewed as a bioisostere of a hypothetical "8-oxa-3-azabicyclo[3.2.1]octan-4-one". This substitution would be expected to:
Alter Binding Interactions : Modify hydrogen bonding patterns within a target's binding site.
Increase Lipophilicity : Potentially enhance membrane permeability.
Change Metabolic Profile : The thione group may be metabolized differently than a ketone, possibly altering the compound's half-life.
The successful use of thioamides and other heterocyclic thiones in drug design suggests that this compound represents a promising, synthetically accessible starting point for developing new ligands with modulated biological activities. nih.govnih.gov
Cellular Assays for Mechanistic Understanding (Excluding Human Clinical Data)
To understand the biological effects and mechanism of action of compounds derived from the 8-oxa-3-azabicyclo[3.2.1]octane scaffold, a variety of non-clinical cellular assays are employed. These in vitro experiments provide crucial data on a compound's potency, selectivity, and cellular function.
For NAAA inhibitors based on this scaffold, the primary assay involves measuring the inhibition of intracellular NAAA activity in cell lysates or whole cells. nih.govresearchgate.net The potency is typically reported as an IC₅₀ value, which quantifies the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govresearchgate.netacs.org
In the context of infectious diseases, whole-cell phenotypic screening is common. For example, derivatives of the 8-oxa-3-azabicyclo[3.2.1]octane scaffold designed as CYP121A1 inhibitors were tested for their activity against live M. tuberculosis bacteria, with efficacy measured as the minimum inhibitory concentration (MIC₉₀). nih.gov Similarly, novel thioacetamide (B46855) derivatives have been evaluated for anti-HIV activity in human MT-4 cell cultures, determining their ability to inhibit viral replication (EC₅₀ value). nih.gov
For oncology applications, cell proliferation and cell death assays are fundamental. An ATR inhibitor built on the 8-oxa-3-azabicyclo[3.2.1]octane framework was shown to potently inhibit the growth of LoVo colorectal adenocarcinoma tumor cells in vitro. researchgate.net In another example, thio-benzoxazepinone analogues were evaluated in a human HT-29 colon cancer cell necroptosis model. nih.gov These assays confirmed that the compounds specifically inhibited necroptosis—a form of programmed cell death—by preventing the phosphorylation of key signaling proteins RIPK1, RIPK3, and MLKL within the cell. nih.gov
Future Research Directions and Outlook
Development of More Efficient and Sustainable Synthetic Routes
The advancement of organic synthesis is increasingly driven by the principles of green and sustainable chemistry. Future research on 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione will likely prioritize the development of synthetic pathways that are not only efficient but also environmentally benign.
Current synthetic strategies for the core 8-oxa-3-azabicyclo[3.2.1]octane structure can be complex, often involving multiple steps, hazardous reagents, and the generation of significant waste. researchgate.net A key future goal will be to devise more streamlined and sustainable routes. This could involve:
One-Pot Reactions: Designing multi-component reactions where the bicyclic thione is assembled in a single synthetic operation from simple, readily available starting materials. This approach improves efficiency by reducing the number of intermediate purification steps.
Catalytic Methods: Employing catalytic systems to facilitate key bond-forming reactions. For instance, a one-pot aminocyclization of 2,5-tetrahydrofurandimethanol (THFDM), catalyzed by Pt/NiCuAlOx, has been shown to produce the 8-oxa-3-azabicyclo[3.2.1]octane core. researchgate.net Future work could adapt such catalytic methods for the synthesis of the thione derivative.
Bio-based Feedstocks: Utilizing renewable starting materials to enhance the sustainability of the synthesis. The synthesis of the core scaffold from 5-hydroxymethyl-2-furfuraldehyde, a biomass-derived platform chemical, is a promising starting point. researchgate.net
Atom Economy: Focusing on synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.
| Synthetic Strategy | Traditional Approach | Future Sustainable Approach |
| Starting Materials | Petroleum-based, multi-step preparation | Biomass-derived, readily available |
| Number of Steps | Multiple, with isolation of intermediates | One-pot or fewer steps |
| Reagents | Stoichiometric, potentially hazardous | Catalytic, recyclable |
| Byproducts | Significant, potentially toxic waste | Minimal, benign byproducts |
| Overall Yield | Moderate | High |
Exploration of Novel Reactivity Patterns for Diversification
The thione group in this compound is a versatile functional handle that can be exploited for chemical diversification. Thioamides and thio-lactams exhibit unique reactivity compared to their oxygen analogues, offering a rich field for exploration.
Future research in this area should focus on:
S-Functionalization: Investigating reactions at the sulfur atom, such as alkylation, oxidation to sulfoxides or sulfones, and coupling reactions. These transformations can introduce a wide range of substituents and modulate the electronic properties of the molecule.
C-N Bond Chemistry: Exploring the reactivity of the thio-lactam moiety in cycloaddition reactions or as a precursor for other heterocyclic systems. The thioamide group can participate in reactions that are not possible with amides, leading to novel molecular architectures.
Scaffold Modification: Utilizing the bicyclic framework for further functionalization. The nitrogen atom can be alkylated or acylated, and the carbon backbone can be modified through various C-H activation strategies. acs.org
The ability to generate a library of diverse analogues from a single scaffold is crucial for applications in drug discovery and materials science.
Integration into Advanced Catalytic Systems
The rigid, conformationally constrained structure of this compound makes it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The presence of multiple heteroatoms (N, O, S) provides potential coordination sites for metal centers.
Future research could explore:
Ligand Design: Synthesizing derivatives of this compound that incorporate additional coordinating groups, such as phosphines or pyridines, to create multidentate ligands.
Asymmetric Catalysis: Evaluating the performance of these new chiral ligands in a range of metal-catalyzed reactions, including hydrogenations, cross-couplings, and cycloadditions. The development of new chiral ligands is essential for advancing the field of asymmetric synthesis. researchgate.netnih.gov
Organocatalysis: Investigating the potential of the scaffold to act as an organocatalyst, either directly or as a precursor to more complex catalytic systems.
| Potential Catalytic Application | Metal Catalyst | Reaction Type |
| Asymmetric Hydrogenation | Rhodium, Ruthenium, Iridium | C=C, C=O, C=N reduction |
| Asymmetric Cross-Coupling | Palladium, Nickel, Copper | C-C, C-N, C-O bond formation |
| Asymmetric Cycloaddition | Copper, Zinc, Scandium | [2+2], [3+2], [4+2] cycloadditions |
| Asymmetric Lewis Acid Catalysis | Lanthanides, Transition Metals | Diels-Alder, Friedel-Crafts reactions |
Targeted Design for Specific Biological Probes
The 8-oxa-3-azabicyclo[3.2.1]octane core is present in numerous compounds with interesting biological activities, including inhibitors of monoamine transporters. acs.orgnih.gov This suggests that this compound could serve as a valuable scaffold for the design of targeted biological probes.
A biological probe is a molecule used to study and visualize biological systems. Future work in this area could involve:
Fluorophore Conjugation: Attaching fluorescent dyes to the this compound scaffold to create fluorescent probes. These probes can be used in fluorescence microscopy and other imaging techniques to visualize biological targets. The synthesis of fluorescent probes based on the related bicyclomycin antibiotic has been successfully demonstrated. nih.gov
Photoaffinity Labeling: Incorporating photoreactive groups into the molecule to create photoaffinity probes. These probes can be used to identify the binding partners of the molecule within a complex biological system. mdpi.com
Biotinylation: Adding a biotin tag to facilitate the isolation and identification of target proteins through affinity purification.
The development of specific probes based on this scaffold could provide valuable tools for chemical biology research.
Emerging Applications in Materials Science and Beyond
The unique structural and electronic properties of sulfur-containing heterocycles make them interesting building blocks for advanced materials. nih.gov The rigid bicyclic structure of this compound could impart desirable properties to polymers and other materials.
Potential future applications in materials science include:
Polymer Chemistry: Investigating the ring-opening polymerization of this compound to produce novel polyamides or polythioamides. Bicyclic lactams are known to be used in the synthesis of polymers with enhanced thermal and mechanical properties. rsc.orgcore.ac.uk The resulting polymers could have applications in high-performance plastics or biomedical materials.
Organic Electronics: Exploring the use of the scaffold in the design of organic light-emitting diodes (OLEDs) or other electronic devices. Sulfur-containing heterocycles are often used in organic electronic materials due to their favorable electronic properties. rsc.org
Coordination Polymers: Utilizing the coordinating ability of the heteroatoms to construct metal-organic frameworks (MOFs) or coordination polymers with interesting structural and functional properties.
The exploration of these emerging applications could lead to the development of new materials with novel functionalities.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 8-Oxa-3-azabicyclo[3.2.1]octane-4-thione?
- Methodological Answer : The compound is typically synthesized via radical cyclization or functional group interconversion. For example, radical cyclization using n-tributyltin hydride (AIBN as initiator) in toluene has been reported to yield bicyclic thiones with high diastereocontrol (>99%) . Alternatively, thiolactam derivatives can be generated through sulfurization of lactams using Lawesson’s reagent or phosphorus pentasulfide . Key steps include substrate pre-functionalization (e.g., allyl or aryl substituents) and optimization of reaction conditions (temperature, solvent, and catalyst loading).
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Characterization involves a combination of spectroscopic and crystallographic techniques:
- NMR : and NMR to verify bicyclic framework and substituent positions. For example, signals for bridgehead carbons typically appear at δ 60–70 ppm .
- X-ray crystallography : Single-crystal analysis resolves bond angles (e.g., C–N–C ≈ 112°) and confirms stereochemistry .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula, particularly for novel derivatives .
Q. What are the stability and storage requirements for this compound?
- Methodological Answer : The compound is hygroscopic and sensitive to light. Storage at 2–8°C under inert gas (argon or nitrogen) in amber vials is recommended to prevent oxidation or hydrolysis . Analytical standards should be prepared fresh in anhydrous solvents (e.g., methanol or DMSO) to avoid degradation artifacts .
Advanced Research Questions
Q. How can diastereoselectivity be optimized in the synthesis of substituted this compound derivatives?
- Methodological Answer : Diastereocontrol depends on steric and electronic factors:
- Substituent effects : Bulky groups (e.g., benzyl or tert-butyl) at bridgehead positions enhance selectivity by restricting conformational flexibility .
- Catalytic systems : Chiral auxiliaries or transition-metal catalysts (e.g., Rh(II)) can induce asymmetry during cyclization .
- Solvent polarity : Non-polar solvents (toluene or hexane) favor tighter transition states, improving diastereomeric excess (d.e.) to >75% .
Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound in drug discovery?
- Methodological Answer : SAR workflows involve:
- Combinatorial libraries : Systematic variation of substituents (e.g., aryl, heteroaryl, or alkyl groups) at positions 3 and 8 to assess bioactivity .
- Pharmacophore mapping : Molecular docking studies (e.g., using AutoDock Vina) to identify critical hydrogen-bonding interactions with target enzymes (e.g., kinases or proteases) .
- In vitro assays : Functional groups like pyridyloxy or benzoyloxy are linked to enhanced solubility and target affinity in kinase inhibition assays .
Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:
- Transition state analysis : Identify energy barriers for ring-opening or sulfur substitution reactions .
- Electrostatic potential maps : Highlight nucleophilic/electrophilic sites (e.g., sulfur atom as a soft nucleophile) .
- Solvent effects : COSMO-RS simulations predict solvent compatibility for reactions like thione-to-amide conversions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
